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An In-depth Comparison with Alternative AKT Inhibitors

This guide provides a comprehensive meta-analysis of the preclinical efficacy of Tanerasertib
(ALTA-2618), a novel, mutant-selective AKT1 inhibitor. Designed for researchers, scientists,

and drug development professionals, this document summarizes the available quantitative

data, details experimental methodologies, and visually represents key biological pathways and

experimental workflows. By comparing Tanerasertib with other AKT inhibitors, this guide aims

to provide a clear perspective on its potential as a targeted cancer therapy.

Tanerasertib: A Selective Approach to Targeting the
AKT1 E17K Mutation
Tanerasertib is an allosteric and covalent inhibitor that selectively targets the E17K mutation in

the AKT1 protein, a known oncogenic driver in various cancers, including those of the breast

and endometrium.[1] This targeted approach aims to spare wild-type AKT1 and other isoforms

like AKT2, potentially leading to a better safety profile by avoiding toxicities such as

hyperglycemia, which can be associated with broader AKT inhibition.[2]

Preclinical studies have demonstrated Tanerasertib's potent and selective inhibitory activity. In

vitro, it exhibits an EC50 of 7 nM against AKT1 E17K, with 22-fold selectivity over wild-type

AKT1 and 140-fold selectivity over wild-type AKT2.[1] This high degree of selectivity is a key

differentiator for Tanerasertib.
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In Vivo Efficacy of Tanerasertib
The most significant preclinical data for Tanerasertib comes from a poster presentation at the

American Association for Cancer Research (AACR) Annual Meeting in 2024.[3] These studies

utilized patient-derived xenograft (PDX) models, which are considered more clinically relevant

than traditional cell-line-derived xenografts.

Key Findings from Preclinical PDX Studies:
Breast Cancer: In an HR+/HER2low breast cancer PDX model harboring the AKT1 E17K

mutation, oral administration of Tanerasertib at 30 mg/kg daily resulted in complete and

sustained tumor regression for 60 days.[2]

Triple-Negative Breast Cancer (TNBC) and Endometrial Cancer: In PDX models of TNBC

and endometrial cancer with the AKT1 E17K mutation, Tanerasertib induced tumor

regressions at doses as low as 10 mg/kg per day.[1]

Tolerability: Importantly, these anti-tumor effects were achieved without significant body

weight loss or the induction of hyperglycemia in the animal models, highlighting the potential

safety benefits of its mutant-selective mechanism.[2]

The following table summarizes the available quantitative data on Tanerasertib's in vivo

efficacy.
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Cancer
Type

Model Type Treatment
Dosing
Schedule

Outcome Source(s)

HR+/HER2lo

w Breast

Cancer

PDX
Tanerasertib

30 mg/kg
Once daily

Complete

and

sustained

tumor

regression

(60 days)

[2]

TNBC PDX
Tanerasertib

≥10 mg/kg
Once daily

Tumor

regression
[1]

Endometrial

Cancer
PDX

Tanerasertib

≥10 mg/kg
Once daily

Tumor

regression
[1]

Comparison with Alternative AKT Inhibitors
To contextualize the preclinical performance of Tanerasertib, it is essential to compare it with

other AKT inhibitors that have been investigated in models with AKT1 mutations. The primary

comparators in this analysis are Capivasertib (AZD5363) and Ipatasertib (GDC-0068), both of

which are pan-AKT inhibitors.

Capivasertib (AZD5363)
Capivasertib is an ATP-competitive pan-AKT inhibitor that has shown clinical activity in patients

with AKT1 E17K-mutated tumors.[4][5] Preclinical studies have also demonstrated its efficacy

in breast cancer models.[6]

Ipatasertib (GDC-0068)
Ipatasertib is another ATP-competitive pan-AKT inhibitor.[7] Preclinical data indicate its potency

in cancer cell lines and xenograft models with activated AKT signaling.[7] Clinical trials have

also shown a signal of activity for Ipatasertib in tumors with the AKT1 E17K mutation.[8]

The following table provides a comparative summary of the preclinical efficacy of these AKT

inhibitors in models with AKT pathway alterations.
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Drug
Target
Selectivity

Cancer Type
(Model)

Key Preclinical
Findings

Source(s)

Tanerasertib
AKT1 E17K

selective

Breast,

Endometrial

(PDX)

Complete and

sustained tumor

regressions in

breast cancer

PDX at 30

mg/kg/day;

regressions in

TNBC and

endometrial

cancer PDX at

≥10 mg/kg/day.

[1][2]

Capivasertib Pan-AKT
Breast Cancer

(PDX)

Associated with

sensitivity in

models with

PIK3CA/AKT1

mutations.

[6]

Ipatasertib Pan-AKT
Various (Cell

line, PDX)

Potent in models

with AKT

activation (PTEN

loss, PIK3CA

mutations);

TGI90 achieved

at exposures of

≥200 mg daily in

preclinical

models.

[7]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following

diagrams have been generated using the DOT language.
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Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of Tanerasertib.
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Caption: General workflow for in vivo patient-derived xenograft (PDX) studies.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical

findings. While specific, detailed protocols for the Tanerasertib studies are not publicly

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15606804?utm_src=pdf-body-img
https://www.benchchem.com/product/b15606804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


available, a general methodology for in vivo PDX studies with oral kinase inhibitors can be

outlined based on standard practices.

General Protocol for In Vivo Patient-Derived Xenograft
(PDX) Studies

Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for

the engraftment of human tumor tissue.[9][10]

Tumor Implantation: Fresh tumor tissue from a patient with a confirmed AKT1 E17K mutation

is obtained under sterile conditions. A small fragment of the tumor (typically 2-3 mm³) is

subcutaneously implanted into the flank of each mouse.[9]

Tumor Growth and Staging: Tumor growth is monitored regularly using calipers. Once

tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into

treatment and control groups.[9]

Drug Formulation and Administration: Tanerasertib is formulated for oral administration. The

vehicle (control) and the drug are administered daily via oral gavage at the specified doses

(e.g., 10 mg/kg, 30 mg/kg).

Efficacy Evaluation: Tumor volume is measured at regular intervals (e.g., twice weekly)

throughout the study. Animal body weight is also monitored as an indicator of toxicity. The

primary endpoint is typically tumor growth inhibition (TGI).

Data Analysis: TGI is calculated at the end of the study. Statistical analyses (e.g., t-test or

ANOVA) are performed to determine the significance of the differences in tumor volume

between the treatment and control groups.

Conclusion
The available preclinical data strongly suggest that Tanerasertib is a potent and highly

selective inhibitor of the oncogenic AKT1 E17K mutation. Its ability to induce complete and

sustained tumor regressions in PDX models of breast and endometrial cancer at well-tolerated

doses positions it as a promising therapeutic candidate.[1][2] The selectivity of Tanerasertib
may offer a significant advantage over pan-AKT inhibitors by potentially minimizing off-target

toxicities.
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Further preclinical studies are warranted to expand the scope of this meta-analysis, including

direct head-to-head comparisons with other AKT inhibitors in various AKT1 E17K-mutant

cancer models. The initiation of a Phase 1/1b clinical trial (AKTive-001) will provide crucial

insights into the safety, tolerability, and clinical activity of Tanerasertib in patients with

advanced solid tumors harboring the AKT1 E17K mutation. The results of this trial are eagerly

awaited to validate the promising preclinical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tanerasertib (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals
[probechem.com]

2. researchgate.net [researchgate.net]

3. Alterome Therapeutics Presents Pre-Clinical Data Supporting the Development of Lead
Program, an AKT1 E17K Inhibitor - BioSpace [biospace.com]

4. Capivasertib & Fulvestrant in AKT1E17K-Mutant Breast Cancer [oncodna.com]

5. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant
in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

6. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT
inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

7. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib
Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC
[pmc.ncbi.nlm.nih.gov]

8. ecog-acrin.org [ecog-acrin.org]

9. Patient-derived tumour xenografts as models for oncology drug development - PMC
[pmc.ncbi.nlm.nih.gov]

10. Protocol to generate a patient derived xenograft model of acquired resistance to
immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15606804?utm_src=pdf-body
https://www.benchchem.com/product/b15606804?utm_src=pdf-custom-synthesis
http://www.probechem.com/products_ALTA-2618.html
http://www.probechem.com/products_ALTA-2618.html
https://www.researchgate.net/publication/396805659_Abstract_C081_Discovery_and_characterization_of_AKT1-E17K_mutant-selective_inhibitors_for_the_treatment_of_AKT1-E17K_mutant_cancers
https://www.biospace.com/alterome-therapeutics-presents-pre-clinical-data-supporting-the-development-of-lead-program-an-akt1-e17k-inhibitor
https://www.biospace.com/alterome-therapeutics-presents-pre-clinical-data-supporting-the-development-of-lead-program-an-akt1-e17k-inhibitor
https://oncodna.com/scientific-application-note/breast-cancer-capivasertib-an-akt-kinase-inhibitor-as-monotherapy-or-in-combination-with-fulvestrant-in-patients-with-akt1e17k-mutant-er-positive-metastatic-breast-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7814659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7814659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5463454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5463454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5463454/
https://ecog-acrin.org/press-release-nci-match-cancer-trial-finds-a-promising-signal-for-the-akt-inhibitor-ipatasertib/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9617204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9617204/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Preclinical Meta-Analysis of Tanerasertib's Efficacy in
AKT1 E17K-Mutant Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606804#meta-analysis-of-tanerasertib-efficacy-in-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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